3-(4-Bromophenoxy)propane-1-sulfonyl chloride
Overview
Description
“3-(4-Bromophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H10BrClO3S and a molecular weight of 313.59 . It is widely utilized in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenoxy)propane-1-sulfonyl chloride” consists of a propane-1-sulfonyl chloride group attached to a 4-bromophenoxy group . Further structural details may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromophenoxy)propane-1-sulfonyl chloride” are not fully detailed in the searched resources. For related compounds like 1-Propanesulfonyl chloride, properties such as vapor density, refractive index, boiling point, and density have been reported .Scientific Research Applications
Organic Synthesis and Polymer Chemistry
Research has shown that hydroxyalkanesulfonyl chlorides, similar in structure to "3-(4-Bromophenoxy)propane-1-sulfonyl chloride," are valuable intermediates in organic synthesis. For instance, hydroxyalkanesulfonyl chlorides have been prepared through chlorination processes and utilized in cyclizations and reactions with amines, showcasing their versatility as building blocks for various organic compounds (King & Rathore, 1987). Additionally, sulfonyl chlorides play a crucial role in the synthesis of polyzwitterions, which exhibit thermoresponsive behavior in water, underscoring their potential in creating smart materials (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Biodegradation and Environmental Remediation
Sulfonyl chlorides are used as intermediates in synthesizing compounds with potential antimicrobial properties. Studies have highlighted the synthesis of N-sulfonates demonstrating antimicrobial and antifungal activities, indicating their importance in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016). Furthermore, laccase-mediated bioremediation of Bisphenol A, a compound structurally related to sulfonyl chlorides, has been explored, suggesting potential environmental applications for these compounds in pollutant degradation (Chhaya & Gupte, 2013).
Material Science
In material science, sulfonyl chloride derivatives have been used to synthesize sulfonated polymers for fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, making them suitable for use as proton exchange membranes in fuel cells (Bae, Miyatake, & Watanabe, 2009). The research demonstrates the potential of sulfonyl chlorides in the development of energy-related materials.
properties
IUPAC Name |
3-(4-bromophenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRNPMSYJYQVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)propane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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